Cas no 14377-68-5 (1-phenylcyclobutane-1-carbonitrile)
1-phenylcyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylcyclobutanecarbonitrile
- Cyclobutanecarbonitrile, 1-phenyl-
- 1-phenylcyclobutane-1-carbonitrile
- 1-Phenyl-1-cyclobutanecarbonitrile
- NSC 125697
- 1-Phenylcyclobutanecarbonitrile,95%
- 1-PHENYLCYCLOBUTANECARBONITRILE 95%
- 1-Phenylcyclobutanecarbonitrile, 95% 5GR
- 1-Phenylcyclobutanecarbonitrile, 95% 25GR
- 1-Phenyl-cyclobutanecarbonitrile
- DHIDUDPFTZJPCQ-UHFFFAOYSA-N
- NSC125697
- Cyclobutanecarbonitrile,1-phenyl-
- 1-phenyl-1-cyclobutane carbonitrile
- SBB055155
- RW3313
- 1-Phenylcyclobutanecarbonitrile, 9
- NS00024671
- Z361882924
- AM807143
- P2252
- DS-1580
- EN300-67606
- NSC-125697
- SCHEMBL872608
- FS-2610
- FT-0608219
- DTXSID90162540
- SY001230
- CS-W002121
- QUW28NRN8Z
- 14377-68-5
- EINECS 238-351-9
- MFCD00019258
- J-505085
- AKOS005257769
- UNII-QUW28NRN8Z
- 1-PHENYL-2-CYANOCYCLOBUTANE
- DTXCID5085031
- ALBB-027704
- DB-008071
-
- MDL: MFCD06213096
- Inchi: 1S/C11H11N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
- InChI Key: DHIDUDPFTZJPCQ-UHFFFAOYSA-N
- SMILES: N#CC1(C2C=CC=CC=2)CCC1
Computed Properties
- Exact Mass: 157.08900
- Monoisotopic Mass: 157.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: No data available
- Density: 1.03
- Melting Point: No data available
- Boiling Point: 85°C/0.3mmHg(lit.)
- Flash Point: 106.3℃
- Refractive Index: 1.5313-1.5333
- PSA: 23.79000
- LogP: 2.63188
1-phenylcyclobutane-1-carbonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: 36/37/39-26
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S26;S36/37/39
- Storage Condition:Store at 4°C,-4At ℃Store…Better
1-phenylcyclobutane-1-carbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-phenylcyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160087-1g |
1-phenylcyclobutane-1-carbonitrile |
14377-68-5 | >98.0%(GC) | 1g |
¥110.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160087-250mg |
1-phenylcyclobutane-1-carbonitrile |
14377-68-5 | >98.0%(GC) | 250mg |
¥46.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160087-25G |
1-phenylcyclobutane-1-carbonitrile |
14377-68-5 | >98.0%(GC) | 25g |
¥1390.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160087-5G |
1-phenylcyclobutane-1-carbonitrile |
14377-68-5 | >98.0%(GC) | 5g |
¥514.90 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P840708-1g |
1-Phenylcyclobutanecarbonitrile |
14377-68-5 | 97% | 1g |
¥1,620.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2252-25g |
1-phenylcyclobutane-1-carbonitrile |
14377-68-5 | 98.0%(GC) | 25g |
¥2150.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2252-5g |
1-phenylcyclobutane-1-carbonitrile |
14377-68-5 | 98.0%(GC) | 5g |
¥495.0 | 2022-07-28 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13077-100g |
1-phenylcyclobutanecarbonitrile |
14377-68-5 | 95% | 100g |
$266 | 2023-09-07 | |
| Fluorochem | 068002-1g |
1-Phenylcyclobutanecarbonitrile |
14377-68-5 | 97% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 068002-5g |
1-Phenylcyclobutanecarbonitrile |
14377-68-5 | 97% | 5g |
£45.00 | 2022-03-01 |
1-phenylcyclobutane-1-carbonitrile Suppliers
1-phenylcyclobutane-1-carbonitrile Related Literature
-
Dinh-Vu Nguyen,Edmond Gravel,David-Alexandre Buisson,Marc Nicolas,Eric Doris Org. Chem. Front. 2017 4 1276
Additional information on 1-phenylcyclobutane-1-carbonitrile
Exploring the Properties and Applications of 1-Phenylcyclobutane-1-carbonitrile (CAS No. 14377-68-5)
1-Phenylcyclobutane-1-carbonitrile (CAS No. 14377-68-5) is a specialized organic compound that has garnered attention in pharmaceutical and material science research. This nitrile-functionalized cyclobutane derivative is characterized by its unique phenylcyclobutane carbonitrile structure, which offers intriguing reactivity and potential applications. The compound's molecular formula is C11H11N, with a molecular weight of 157.21 g/mol.
The 1-phenylcyclobutane carbonitrile structure features a cyclobutane ring substituted with both a phenyl group and a nitrile functionality at the same carbon atom. This arrangement creates interesting steric and electronic effects that influence the compound's chemical behavior. Researchers have explored its use as a building block in organic synthesis, particularly for constructing more complex cyclobutane-containing compounds with potential biological activity.
In recent years, 1-phenylcyclobutane-1-carbonitrile synthesis has become a topic of interest in medicinal chemistry circles. The compound serves as a precursor for various pharmaceutical intermediates, especially in the development of novel drug candidates targeting neurological disorders. Its nitrile functional group provides a versatile handle for further chemical transformations, making it valuable in multi-step synthetic routes.
The physical properties of 1-phenylcyclobutane-1-carbonitrile include a melting point range typically between 45-50°C and a boiling point around 280°C at atmospheric pressure. These characteristics make it suitable for various laboratory applications where moderate thermal stability is required. The compound's solubility profile shows good dissolution in common organic solvents like ethanol, acetone, and dichloromethane, but limited solubility in water.
From a safety perspective, proper handling procedures should be followed when working with 1-phenylcyclobutane-1-carbonitrile, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory precautions for organic compounds should be observed. The compound's stability under various conditions has been studied, showing good resistance to hydrolysis under neutral conditions but sensitivity to strong acids or bases.
The synthetic utility of phenylcyclobutane carbonitrile derivatives has expanded significantly in recent years. Chemists have developed efficient routes to prepare this compound, often starting from cyclobutanone or its derivatives. Modern synthetic approaches frequently employ catalytic methods to improve yield and selectivity, reflecting the growing emphasis on green chemistry principles in organic synthesis.
In material science applications, 1-phenylcyclobutane-1-carbonitrile has shown promise as a precursor for specialty polymers and advanced materials. The rigid cyclobutane ring contributes to enhanced thermal stability in resulting materials, while the nitrile group can participate in various polymerization reactions. These characteristics have led to investigations into its use for high-performance polymers with applications in electronics and coatings.
The pharmaceutical industry has shown particular interest in cyclobutane nitrile compounds like 1-phenylcyclobutane-1-carbonitrile. These molecules serve as key intermediates in the synthesis of potential drug candidates, especially those targeting the central nervous system. The strained cyclobutane ring often imparts unique conformational properties that can enhance binding to biological targets.
Analytical characterization of 1-phenylcyclobutane-1-carbonitrile typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the compound's structure and purity, which are critical for research applications. HPLC and GC methods have been developed for quality control purposes, ensuring consistent performance in downstream applications.
Recent advancements in nitrile-containing compound research have highlighted the importance of molecules like 1-phenylcyclobutane-1-carbonitrile. Their versatility as synthetic intermediates continues to drive innovation across multiple chemistry disciplines. As synthetic methodologies become more sophisticated, the accessibility and utility of such specialized building blocks are expected to increase.
The commercial availability of 1-phenylcyclobutane-1-carbonitrile has improved in response to growing demand from research institutions and pharmaceutical companies. Suppliers typically offer the compound in various purity grades, from technical grade for bulk applications to high-purity versions for sensitive research purposes. Proper storage recommendations include keeping the material in a cool, dry place away from strong oxidizers.
Environmental considerations for 1-phenylcyclobutane-1-carbonitrile handling follow standard protocols for organic nitriles. While not classified as environmentally hazardous in small quantities, proper disposal methods should be followed to minimize ecological impact. Researchers are encouraged to explore recycling or recovery options where feasible, in line with sustainable chemistry practices.
Future research directions for phenylcyclobutane carbonitrile chemistry may include the development of novel catalytic systems for its synthesis, exploration of its photochemical properties, and investigation of its potential in asymmetric synthesis. The compound's unique structural features continue to inspire creative applications in both academic and industrial settings.
In conclusion, 1-phenylcyclobutane-1-carbonitrile (CAS No. 14377-68-5) represents an important class of organic compounds with diverse applications in chemical research and development. Its combination of structural features and functional group reactivity makes it a valuable tool for synthetic chemists working across multiple disciplines. As chemical research advances, the utility of such specialized building blocks is likely to expand further.
14377-68-5 (1-phenylcyclobutane-1-carbonitrile) Related Products
- 66217-01-4(1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl-)
- 405197-46-8(PENTANEDINITRILE, 2-(CYCLOBUTYLMETHYL)-2-PHENYL-)
- 108139-28-2(1,1-Cyclobutanedicarbonitrile, 2-phenyl-)
- 29786-41-2(1-(4-methylphenyl)cyclobutane-1-carbonitrile)
- 30494-27-0(Bicyclo[1.1.0]butane-1-carbonitrile, 3-phenyl-)
- 70086-49-6(1,1,2,2-Cyclobutanetetracarbonitrile, 3-(4-methylphenyl)-)
- 38348-43-5(Cyclobutanecarbonitrile, 2,2,3,3-tetramethyl-4-phenyl-, trans-)
- 91137-66-5(2-phenylpentanedinitrile)
- 99677-60-8(Cyclobutanecarbonitrile, 2,2,3,3-tetramethyl-4-(4-methylphenyl)-, trans-)
- 70086-50-9(1,1,2,2-Cyclobutanetetracarbonitrile, 3-methyl-3-phenyl-)